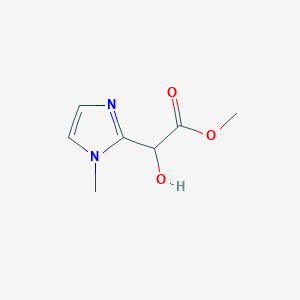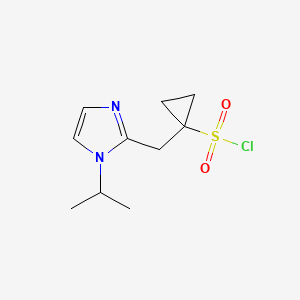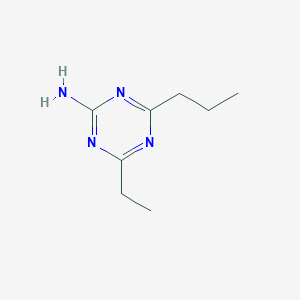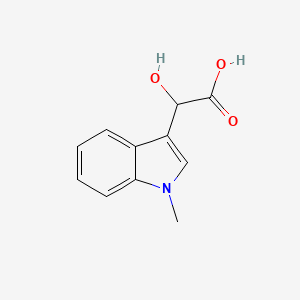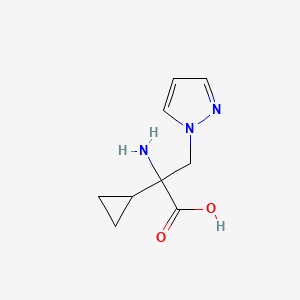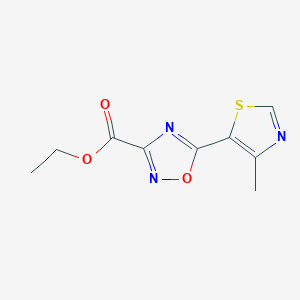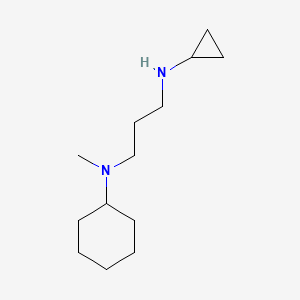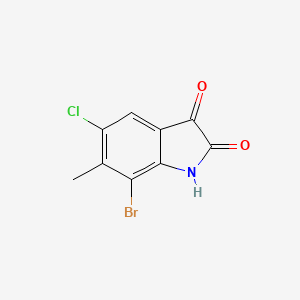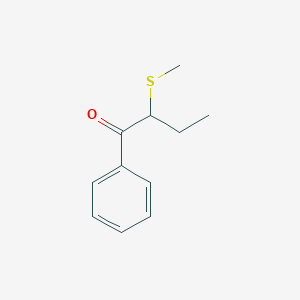
2-(Methylsulfanyl)-1-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-1-phenylbutan-1-one is an organic compound that features a phenyl group attached to a butanone backbone with a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1-phenylbutan-1-one can be achieved through several methods. One common approach involves the alkylation of a phenylbutanone precursor with a methylsulfanyl group. This reaction typically requires the use of a strong base, such as sodium hydride, and a methylsulfanyl halide, such as methylsulfanyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylbutanones.
Scientific Research Applications
2-(Methylsulfanyl)-1-phenylbutan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-1-phenylethanone: Similar structure but with a shorter carbon chain.
2-(Methylsulfanyl)-1-phenylpropan-1-one: Similar structure but with a different carbon chain length.
2-(Methylsulfanyl)-1-phenylpentan-1-one: Similar structure but with a longer carbon chain.
Uniqueness
2-(Methylsulfanyl)-1-phenylbutan-1-one is unique due to its specific carbon chain length and the presence of both a phenyl group and a methylsulfanyl substituent. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
14229-63-1 |
|---|---|
Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-methylsulfanyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H14OS/c1-3-10(13-2)11(12)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
InChI Key |
DNTIOSKYOIIKGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


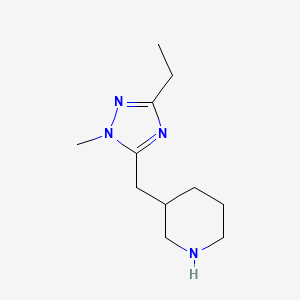
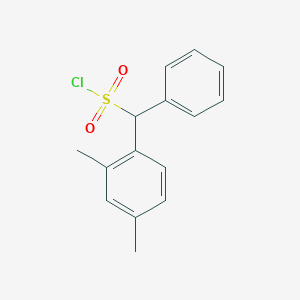
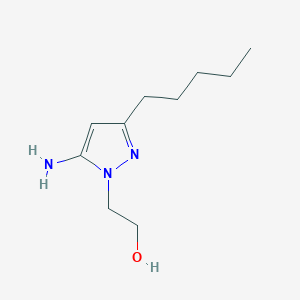
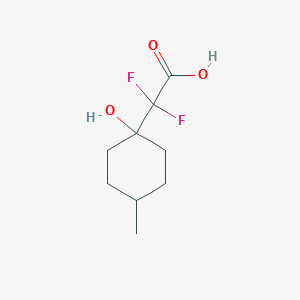
![2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}aceticacid](/img/structure/B13637003.png)
